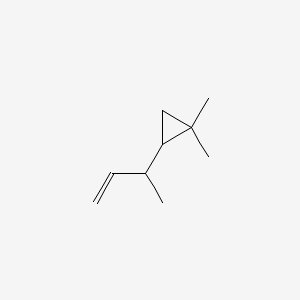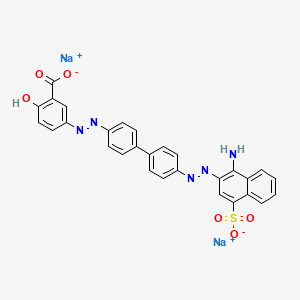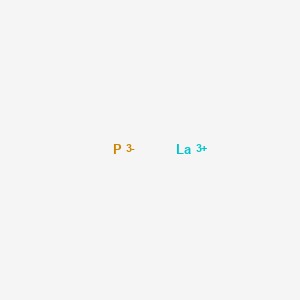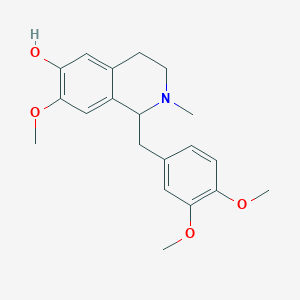
4-acridin-9-yl-N,N-dimethylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acridin-9-yl-N,N-dimethylaniline;hydrochloride is a compound that belongs to the acridine family, which is known for its versatile applications in various fields such as pharmacology, material sciences, and photophysics . Acridine derivatives have been actively researched for their potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-protozoal activities .
Vorbereitungsmethoden
The synthesis of 4-acridin-9-yl-N,N-dimethylaniline;hydrochloride typically involves the condensation of primary amines with aromatic aldehydes or carboxylic acids in the presence of strong mineral acids like sulfuric acid or hydrochloric acid, followed by dehydrogenation . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
4-acridin-9-yl-N,N-dimethylaniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleofugic groups, often in the presence of catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-acridin-9-yl-N,N-dimethylaniline;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other acridine derivatives.
Medicine: Investigated for its anti-bacterial and anti-protozoal properties.
Industry: Utilized in the production of dyes and pigments due to its photophysical properties.
Wirkmechanismus
The primary mechanism of action for 4-acridin-9-yl-N,N-dimethylaniline;hydrochloride involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription . This mechanism is particularly relevant in its anti-cancer activity, where it can inhibit the growth of cancer cells by causing DNA damage .
Vergleich Mit ähnlichen Verbindungen
4-acridin-9-yl-N,N-dimethylaniline;hydrochloride can be compared with other acridine derivatives such as:
Amsacrine: Another DNA intercalator used in cancer treatment.
Proflavine: Known for its anti-bacterial properties.
What sets this compound apart is its unique combination of photophysical properties and biological activity, making it a valuable compound for both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
6540-84-7 |
|---|---|
Molekularformel |
C21H19ClN2 |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
4-acridin-9-yl-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C21H18N2.ClH/c1-23(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21;/h3-14H,1-2H3;1H |
InChI-Schlüssel |
IXLDYQAHOQCVCT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


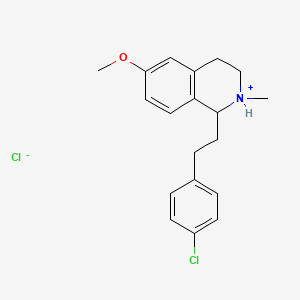
![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)

![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)

![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
